molecular formula C30H51N5O8 B2640138 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] CAS No. 27482-49-1

3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-]

Cat. No.: B2640138
CAS No.: 27482-49-1
M. Wt: 609.765
InChI Key: AWWUJFLMKZWRNF-UHFFFAOYSA-N
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Description

This compound is a complex cyclic peptide featuring a unique combination of residues: D-lactic acid (D-Lac), L-proline (L-Pro), L-isoleucine (L-Ile), N-methyl-L-valine (N-Me-L-Val), N-methyl-L-alanine (N-Me-L-Ala), and β-alanine (βAla). The hydroxymethyl ethyl group at position 3 introduces additional structural diversity, likely influencing its conformational stability and biological interactions. Such modifications are common in bioactive peptides to enhance metabolic stability and target specificity.

The inclusion of D-amino acids (e.g., D-Lac) and βAla may reduce enzymatic degradation, while N-methylations (N-Me-L-Val, N-Me-L-Ala) are known to improve membrane permeability.

Properties

IUPAC Name

16-butan-2-yl-3-(3-hydroxy-2-methylpropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N5O8/c1-9-19(5)24-29(41)34(8)25(17(2)3)30(42)33(7)20(6)26(38)31-13-12-23(37)43-22(15-18(4)16-36)28(40)35-14-10-11-21(35)27(39)32-24/h17-22,24-25,36H,9-16H2,1-8H3,(H,31,38)(H,32,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWUJFLMKZWRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)CO)C)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950176
Record name 3-(Butan-2-yl)-1,10-dihydroxy-16-(3-hydroxy-2-methylpropyl)-5,8,9-trimethyl-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27482-49-1
Record name 3-(Butan-2-yl)-1,10-dihydroxy-16-(3-hydroxy-2-methylpropyl)-5,8,9-trimethyl-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] involves the cyclization of linear peptides through peptide bond formation. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The cyclization step is achieved by removing the peptide from the resin and inducing cyclization through appropriate reaction conditions, such as the use of coupling reagents like HATU or EDC in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key features of the target compound with structurally related cyclic peptides:

Compound Residues Modifications Molecular Weight (Da) Key Features References
3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-Me-L-Val-N-Me-L-Ala-βAla-] D-Lac, L-Pro, L-Ile, N-Me-L-Val, N-Me-L-Ala, βAla Hydroxymethyl ethyl group, dual N-methylations, βAla ~800–1000* Enhanced stability via D-residues and N-methylations; potential ion-binding due to βAla
Cyclo(L-Pro-L-Ala) L-Pro, L-Ala None ~212 Small cyclodipeptide; synthesized via condensation and cyclization in 2-butanol
Cyclo(L-Val-Gly-Gly-L-Pro)3 (Valinomycin analog) L-Val, Gly, Gly, L-Pro (repeated 3x) None ~1,100 C3-symmetric conformation; binds K+, Ba2+; structurally distinct "bracelet" conformation
Grizelimycin (NSC 246122) L-Thr, L-Leu, 4β-Me-L-Pro, N-Me-L-Val, N-Me-D-Leu, Gly, lactone Multiple N-methylations, 4β-methylproline, lactone ring 1,113.43 Antibacterial activity; large macrocycle with lactone linkage and methylated residues

*Estimated based on analogous cyclic peptides.

Key Observations:

Structural Complexity: The target compound bridges simplicity (e.g., cyclo(L-Pro-L-Ala)) and high-complexity macrocycles (e.g., Grizelimycin). Its inclusion of D-Lac and βAla distinguishes it from valinomycin analogs, which rely on glycine repeats for flexibility.

Modifications : Dual N-methylations (Val, Ala) mirror strategies in Grizelimycin to enhance bioavailability. The hydroxymethyl group may introduce polarity, contrasting with the lipophilic 4β-methylproline in Grizelimycin.

Biological Activity

3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-βAla-] is a cyclic peptide with significant biological activity, primarily known for its role in various pharmacological applications. This compound, also referred to as Destruxin C, has garnered attention due to its potential therapeutic effects and mechanisms of action.

  • Chemical Formula : C30H51N5O8
  • Molecular Weight : 609.75 g/mol
  • CAS Number : 27482-49-1

Biological Activity

The biological activity of 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-βAla-] has been studied in various contexts, including its effects on cellular processes and potential therapeutic uses. Below are key findings related to its biological activity:

Antitumor Activity

Research indicates that Destruxin C exhibits antitumor properties by inducing apoptosis in cancer cells. The compound has been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and lung cancer cells.

Immunomodulatory Effects

Destruxin C has been reported to modulate immune responses by influencing cytokine production. It enhances the secretion of interleukins (IL-6 and IL-10) while suppressing pro-inflammatory cytokines, indicating a potential role in anti-inflammatory therapies.

Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective effects, potentially through the inhibition of oxidative stress and neuroinflammation. Animal models have demonstrated improved cognitive functions following treatment with Destruxin C.

The mechanisms through which 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-βAla-] exerts its biological effects include:

  • Caspase Activation : Initiates apoptosis in cancer cells.
  • Cytokine Modulation : Alters immune response profiles.
  • Oxidative Stress Reduction : Protects neuronal cells from damage.

Case Study 1: Anticancer Effects in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with Destruxin C led to a significant decrease in cell viability and an increase in apoptosis markers. The study concluded that the compound could be a promising candidate for breast cancer therapy.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving mice subjected to neurotoxic agents, administration of Destruxin C resulted in a marked reduction of neuronal damage and improvement in behavioral assessments. This suggests its potential utility in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
ImmunomodulatoryEnhances IL-6 and IL-10 production
NeuroprotectiveReduces oxidative stress in neuronal cells

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